Superior BCATm Inhibitory Potency in Biochemical Assays
(4S)-4-(4-Bromobenzyl)-L-glutamic acid inhibits human BCATm with an IC50 of 13 nM in a biochemical assay measuring L-glutamate production [1]. In contrast, a close structural analog lacking the bromine atom, (4S)-4-benzyl-L-glutamic acid (BDBM50118520), exhibits an IC50 of 158 nM under identical assay conditions [2]. The 4-bromo substituent confers a 12-fold increase in potency, highlighting the critical contribution of the bromine atom to high-affinity target engagement.
| Evidence Dimension | BCATm inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | (4S)-4-benzyl-L-glutamic acid (IC50 = 158 nM) |
| Quantified Difference | 12.2-fold lower IC50 (greater potency) |
| Conditions | Inhibition of human cloned BCATm expressed in E. coli BL21 DE3; L-glutamate production from α-ketoglutarate; 10 min incubation |
Why This Matters
A 12-fold difference in potency translates to significantly lower compound usage, reduced cost per experiment, and a wider dynamic range for dose-response studies.
- [1] BindingDB. (2016). BDBM50118637 (CHEMBL3617084) - (4S)-4-(4-Bromobenzyl)-L-glutamic acid. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50118637 View Source
- [2] BindingDB. (2016). BDBM50118520 (CHEMBL3617075) - (4S)-4-Benzyl-L-glutamic acid analog. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50118520 View Source
